2-Ethylsulfanyl-5-methyl-1,3,4-thiadiazole
Description
Significance of Heterocyclic Compounds in Modern Chemical Synthesis and Biological Sciences
Heterocyclic compounds are a cornerstone of modern chemical and biological sciences. mdpi.commontclair.edu These organic compounds, characterized by a ring structure containing at least one atom other than carbon, are integral to a vast array of natural products, pharmaceuticals, and functional materials. mdpi.comresearchgate.net Their structural diversity and the ability to engage in various chemical interactions make them indispensable in drug discovery and medicinal chemistry. mdpi.commontclair.edumdpi.com In fact, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in the design of new therapeutic agents. nih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. nih.gov
Overview of 1,3,4-Thiadiazole (B1197879) Derivatives as Pivotal Pharmacophores and Functional Materials
Within the broad class of heterocyclic compounds, the 1,3,4-thiadiazole ring system has emerged as a particularly "privileged scaffold" in medicinal chemistry and materials science. nih.govrsc.org This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, exhibits a unique set of chemical properties and biological characteristics. nih.govwikipedia.org The aromatic nature of the 1,3,4-thiadiazole ring contributes to its in vivo stability and often results in compounds with minimal toxicity. mdpi.com
The versatility of the 1,3,4-thiadiazole nucleus has led to its incorporation into a wide range of biologically active molecules. nih.govresearchgate.netsarpublication.com Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govnih.govresearchgate.netnih.govmdpi.comsarcouncil.comgranthaalayahpublication.org This wide-ranging bioactivity has made the 1,3,4-thiadiazole moiety a key building block for the development of new therapeutic agents. researchgate.netsarpublication.com Beyond pharmaceuticals, 1,3,4-thiadiazole derivatives have also found applications in agriculture as herbicides and in materials science for the development of novel materials with interesting electronic and optical properties. rsc.orgchemmethod.comacs.orgacs.org
Research Trajectories and Academic Relevance of 2-Ethylsulfanyl-5-methyl-1,3,4-thiadiazole and its Analogues
The specific compound, this compound, represents a key example within the broader family of 1,3,4-thiadiazole derivatives. Its structure, featuring a methyl group at the 5-position and an ethylsulfanyl group at the 2-position, provides a template for further chemical modification and exploration of structure-activity relationships. Research into this compound and its analogues is driven by the quest for new molecules with enhanced biological efficacy and novel material properties.
The synthesis of this compound often involves the functionalization of a precursor, 2-mercapto-5-methyl-1,3,4-thiadiazole. mdpi.com The synthetic routes to 1,3,4-thiadiazoles are well-established and offer a degree of flexibility, allowing for the introduction of various substituents onto the thiadiazole core. chemicalbook.comencyclopedia.pubgoogle.com Studies have shown that modifications at the 2 and 5 positions of the 1,3,4-thiadiazole ring can significantly influence the biological activity of the resulting compounds. For instance, the introduction of different alkyl or aryl groups can modulate the compound's interaction with biological targets. mdpi.commdpi.com
The academic relevance of this compound and its analogues lies in their potential to serve as lead compounds in drug discovery programs and as building blocks for new functional materials. The ongoing research in this area focuses on synthesizing new derivatives, characterizing their chemical and physical properties, and evaluating their biological activities through in vitro and in vivo studies. mdpi.comzsmu.edu.uazsmu.edu.ua The exploration of these compounds contributes to the broader understanding of the chemical space occupied by 1,3,4-thiadiazoles and their potential applications in various scientific fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfanyl-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S2/c1-3-8-5-7-6-4(2)9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGBLZLICGWOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274833 | |
| Record name | 2-(Ethylthio)-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1925-79-7 | |
| Record name | 2-(Ethylthio)-5-methyl-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1925-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethylthio)-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2 Ethylsulfanyl 5 Methyl 1,3,4 Thiadiazole and Its Analogues
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods provide a wealth of information regarding the connectivity, functional groups, and electronic environment of a molecule. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy allows for a thorough structural assignment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl and ethylsulfanyl substituents.
Methyl Group (-CH₃): A singlet peak is anticipated for the three protons of the methyl group attached to the C5 position of the thiadiazole ring, likely appearing in the range of δ 2.3–2.7 ppm. For example, in 2-amino-5-methyl-1,3,4-thiadiazole, the methyl protons are observed in this region. researchgate.net
Ethylsulfanyl Group (-S-CH₂-CH₃): This group would present a more complex pattern. The methylene protons (-S-CH₂) adjacent to the sulfur atom are expected to appear as a quartet, while the terminal methyl protons (-CH₃) would be a triplet. The exact chemical shifts would be influenced by the electron-withdrawing nature of the thiadiazole ring. In similar structures, aliphatic protons attached to sulfur typically resonate in the δ 2.5-3.5 ppm range. dergipark.org.tr
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Thiadiazole Ring Carbons (C2 and C5): The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are characteristically deshielded and appear significantly downfield. In various 1,3,4-thiadiazole derivatives, these carbons resonate in the range of δ 155–185 ppm. mdpi.com For instance, in a series of azo dyes containing the 1,3,4-thiadiazole moiety, the C2 and C5 carbons were observed at 164–166 ppm and 178–181 ppm, respectively. mdpi.com
Methyl Carbon (-CH₃): The carbon of the methyl group at C5 is expected to have a signal in the aliphatic region, typically between δ 15-20 ppm. dergipark.org.tr
Ethylsulfanyl Carbons (-S-CH₂-CH₃): The methylene carbon (-S-CH₂) would likely appear in the range of δ 30–40 ppm, while the terminal methyl carbon would be further upfield, around δ 10–15 ppm.
Interactive Data Table: Predicted NMR Shifts for 2-Ethylsulfanyl-5-methyl-1,3,4-thiadiazole
| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 5-Methyl | ¹H | 2.3 - 2.7 | Singlet |
| Ethylsulfanyl (-S-CH₂ -CH₃) | ¹H | 2.8 - 3.5 | Quartet |
| Ethylsulfanyl (-S-CH₂-CH₃ ) | ¹H | 1.2 - 1.6 | Triplet |
| C2 (Thiadiazole) | ¹³C | 170 - 185 | - |
| C5 (Thiadiazole) | ¹³C | 160 - 175 | - |
| 5-C H₃ | ¹³C | 15 - 20 | - |
| -S-C H₂-CH₃ | ¹³C | 30 - 40 | - |
| -S-CH₂-C H₃ | ¹³C | 10 - 15 | - |
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignment. A COSY spectrum would show correlation between the methylene and methyl protons of the ethylsulfanyl group, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the thiadiazole ring and its substituents.
C=N Stretching: A key absorption band for the 1,3,4-thiadiazole ring is the C=N stretching vibration, which typically appears in the region of 1650–1590 cm⁻¹. chemmethod.com
C-S Stretching: Vibrations corresponding to the C-S bonds within the ring and the ethylsulfanyl group would be observed, usually in the fingerprint region below 800 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and ethyl groups are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). jmchemsci.com
Ring Vibrations: The thiadiazole ring itself will have several characteristic vibrations, often observed between 1400 cm⁻¹ and 1000 cm⁻¹. jmchemsci.comtandfonline.com
Interactive Data Table: Characteristic IR Absorptions for 1,3,4-Thiadiazole Analogues
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C-H Stretch (Aliphatic) | 2950 - 2850 | jmchemsci.com |
| C=N Stretch (Thiadiazole ring) | 1650 - 1590 | chemmethod.com |
| C=C Stretch (in aromatic analogues) | 1527 - 1504 | jmchemsci.com |
| C-S-C Asymmetric Stretch | ~1396 | jmchemsci.com |
| C-S-C Symmetric Stretch | ~1273 | jmchemsci.com |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. researchgate.net
For this compound (C₅H₈N₂S₂), the exact molecular weight is 160.0132 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy. mdpi.commdpi.com The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 160. Fragmentation would likely involve the loss of the ethyl group or cleavage of the thiadiazole ring, providing further structural evidence.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Heterocyclic compounds like 1,3,4-thiadiazoles exhibit characteristic absorptions in the UV region. semanticscholar.org The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the thiadiazole ring. dergipark.org.trmdpi.com The position of the absorption maximum (λ_max) is influenced by the substituents on the ring. Studies on various 1,3,4-thiadiazole derivatives show absorption peaks typically ranging from 250 to 370 nm. dergipark.org.trspectrabase.com
X-ray Crystallography for Definitive Molecular Structure Determination
While spectroscopic methods provide robust evidence for molecular structure, X-ray crystallography offers an unambiguous, three-dimensional determination of the atomic arrangement in a crystalline solid. Although the crystal structure of this compound itself has not been reported, analysis of closely related structures provides significant insight into the expected molecular geometry.
Crystal structures of analogues such as 2-amino-5-methyl-1,3,4-thiadiazole and 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole reveal key structural features. researchgate.netresearchgate.net
Planarity: The 1,3,4-thiadiazole ring is an aromatic, five-membered heterocycle and is expected to be essentially planar. nih.govmdpi.com
Bond Lengths and Angles: The C-S and C=N bond lengths within the ring are consistent with its aromatic character. For example, in 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, the internal C–S–C bond angle is 86.62(8)°, a common feature for five-membered rings. researchgate.net The exocyclic C-S-C bond angle connecting the substituent to the ring is typically wider, around 103-104°. researchgate.net
The definitive structure of this compound, once determined by X-ray crystallography, would provide precise data on bond lengths, bond angles, and the conformation of the ethylsulfanyl group relative to the planar thiadiazole ring.
Interactive Data Table: Crystallographic Data for an Analogue, 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0163 (5) |
| b (Å) | 7.9152 (3) |
| c (Å) | 9.9984 (4) |
| β (°) | 102.508 (2) |
| V (ų) | 928.38 (7) |
| Z | 4 |
Computational and Theoretical Investigations of 2 Ethylsulfanyl 5 Methyl 1,3,4 Thiadiazole and Its Analogues
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are instrumental in predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic and structural properties with high accuracy, complementing and guiding experimental work. For the 1,3,4-thiadiazole (B1197879) system, these calculations elucidate the influence of different substituents on the heterocyclic core.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. tandfonline.comrsc.org This process minimizes the molecule's energy to predict bond lengths, bond angles, and dihedral angles. For 1,3,4-thiadiazole derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), have been performed to establish their ground-state geometries. rsc.orgnih.gov
Studies on analogues such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) show that the 1,3,4-thiadiazole ring is essentially planar, with dihedral angles close to 0°. nih.gov The geometry optimization of these structures provides the foundational data upon which other properties are calculated. By mapping the potential energy surface, researchers can identify stable conformers and the energy barriers between them, offering a view of the molecule's flexibility and preferred shapes.
Table 1: Representative Optimized Geometrical Parameters for a 1,3,4-Thiadiazole Ring Analogue Data derived from studies on related thiadiazole derivatives.
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| S1–C2 | ~1.76 | |
| C2–N3 | ~1.31 | |
| N3–N4 | ~1.38 | |
| N4–C5 | ~1.31 | |
| C5–S1 | ~1.75 | |
| C5–S1–C2 | ~86.5 | |
| S1–C2–N3 | ~115.0 | |
| C2–N3–N4 | ~111.5 |
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For 1,3,4-thiadiazole derivatives, the distribution of these orbitals is heavily influenced by the substituents. In many analogues, the HOMO is distributed over the aromatic skeleton, including the sulfur atom, while the LUMO's location can vary. rsc.orgresearchgate.net For instance, in some derivatives, the LUMO is centered on the thiadiazole ring itself, while in others, it may be located on a substituent group. rsc.org This distribution dictates how the molecule interacts with other reagents.
Table 2: FMO Properties of Selected 1,3,4-Thiadiazole Analogues Illustrative data from computational studies on various derivatives.
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.54 | -2.01 | 5.53 |
| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | -5.89 | -1.52 | 4.37 |
| 5-(1-Methyl-2-phenylethenyl)-N-[4'-nitrophenyl]-1,3,4-Thiadiazol-2-amine | -6.28 | -2.91 | 3.37 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. mdpi.com Green and yellow areas represent neutral or weakly interacting regions.
For 1,3,4-thiadiazole derivatives, MEP maps typically reveal that the most negative regions are located around the nitrogen atoms of the thiadiazole ring, making them prime sites for electrophilic interactions and hydrogen bonding. nih.govmdpi.com The hydrogen atoms of substituent groups, such as an amino group, often appear as positive (blue) regions, indicating their role as hydrogen bond donors. nih.gov The MEP map for a molecule like 2-Ethylsulfanyl-5-methyl-1,3,4-thiadiazole would highlight the nucleophilic character of the ring nitrogens and the potential for interactions at the sulfur atoms and methyl/ethyl groups.
In studies of 1,3,4-thiadiazole derivatives, Fukui function analysis has shown that the heteroatoms (sulfur and nitrogen) are typically the most reactive sites. jchemlett.comresearchgate.net For example, the sulfur atom (S1) in the thiadiazole ring often exhibits a high f+ value, indicating it is a primary site for nucleophilic attack, meaning it can accept electrons from a metal surface or other electron donor. jchemlett.com The nitrogen atoms are also identified as significant reactive centers. researchgate.net This analysis is crucial for understanding mechanisms such as corrosion inhibition, where the molecule's ability to bind to a metal surface is key. jchemlett.com
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It is used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E2) associated with these delocalizations.
For 1,3,4-thiadiazole analogues, NBO analysis reveals significant electron delocalization within the heterocyclic ring, which contributes to its aromatic character and stability. nih.gov Key interactions often involve the lone pairs of the nitrogen and sulfur atoms donating into the antibonding orbitals (π) of adjacent bonds. For example, in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, strong intramolecular hyperconjugative interactions are observed, such as the donation from a nitrogen lone pair (LP(N)) to a C=N π orbital, indicating substantial charge delocalization. nih.gov This analysis also helps in understanding the nature of intermolecular hydrogen bonds by quantifying the charge transfer between the donor and acceptor molecules in a dimer. nih.gov
Molecular Modeling and Simulation Approaches for Intermolecular Interactions
Beyond the properties of a single molecule, computational modeling can explore how molecules interact with each other. These intermolecular forces govern the physical properties of the substance in its condensed phases (solid and liquid) and its ability to form complexes.
For analogues of this compound, computational studies have investigated the noncovalent interactions that stabilize the crystal structure or molecular dimers. mdpi.com Techniques like Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts. These studies reveal that the crystal packing of thiadiazole derivatives is often governed by a combination of weak interactions, including C–H···N, C–H···S, and C–H···O hydrogen bonds. mdpi.comnih.gov
Furthermore, π–π stacking interactions between the planar thiadiazole rings are a common feature, contributing significantly to the stability of the crystal lattice. mdpi.com By simulating molecular dimers, researchers can analyze the nature and strength of these interactions. For instance, calculations on thiadiazole dimers have identified stable configurations involving π–π stacking and T-shaped contacts. mdpi.com These simulations are vital for understanding the supramolecular chemistry of these compounds and predicting their solid-state structures.
Molecular Docking Studies for Ligand-Target Protein Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction patterns of potential drug candidates with their protein targets. While specific docking studies on this compound are not extensively documented in available literature, numerous studies on its structural analogues demonstrate the utility of this approach for the 1,3,4-thiadiazole class of compounds.
These studies show that the 1,3,4-thiadiazole scaffold is a versatile pharmacophore capable of forming various interactions with biological targets. For instance, derivatives have been shown to interact with enzymes like cyclooxygenase (COX), dihydrofolate reductase (DHFR), and various kinases. acs.orgnih.gov The nitrogen atoms of the thiadiazole ring frequently act as hydrogen bond acceptors, while the sulfur atom can engage in pi-sulfur interactions. nih.govnih.gov
Research on a series of 5-aryl substituted 1,3,4-thiadiazole-2-amine amides identified them as micromolar inhibitors of focal adhesion kinase (FAK) by targeting the ATP-binding pocket. nih.gov Similarly, docking studies on other thiadiazole derivatives revealed interactions with the gate-keeper residue Phe103 in one target protein through pi-sulfur and pi-pi stacking interactions. nih.gov In another study, the nitrogen at the third position of the thiadiazole ring was found to form a hydrogen bond with the hydroxyl group of Tyr132 in an antifungal drug target. nih.gov These examples underscore the ability of the thiadiazole ring to anchor ligands within protein active sites.
Table 1: Examples of Molecular Docking Studies on 1,3,4-Thiadiazole Analogues
| Compound/Derivative Class | Protein Target | Key Interactions Observed | Reference |
| 3,6-Disubstituted- acs.orgtandfonline.comnih.govtriazolo[3,4-b] acs.orgnih.govnih.govthiadiazoles | Cyclooxygenase (COX-1/2) | Binding at the active sites of COX enzymes. | acs.org |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate reductase (DHFR) | Interaction with amino acids in the DHFR enzyme pocket. | nih.gov |
| 2-(4-methoxybenzyl)imidazo[2,1-b] acs.orgnih.govnih.govthiadiazole derivatives | Transforming growth factor beta (TGF-β) type I receptor kinase | Strong hydrogen bonding and hydrophobic interactions within the active site. | |
| 2-Amino-1,3,4-thiadiazole (B1665364) derivatives | Kinase ThiM from Klebsiella pneumoniae | Inhibitory effect confirmed by docking study. | rsc.org |
| N-(Substituted-phenyl)-2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives | Candida CYP51 | Hydrogen bond between thiadiazole nitrogen and Tyr132/Tyr118. | nih.gov |
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes, stability of ligand-protein complexes, and the influence of the environment (like a solvent) on the system.
For thiadiazole derivatives, MD simulations have been used to assess the stability of ligand-protein interactions predicted by molecular docking. For example, in a study of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, a thiadiazole sulfone derivative, MD simulations suggested that the compound interacts effectively with its target proteins, reinforcing its potential as a therapeutic agent. tandfonline.com By simulating the dynamic behavior of the complex, researchers can confirm whether the key interactions observed in static docking poses are maintained over a longer timescale, thus providing a more rigorous assessment of a compound's binding potential.
Topological and Non-covalent Interaction Analyses
The arrangement of molecules in a crystal lattice and the forces governing these arrangements are critical for understanding the physical properties of a compound. Several computational techniques are used to analyze these non-covalent interactions in detail.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to properties like dnorm (which highlights contacts shorter than van der Waals radii in red), and two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.
Studies on analogues of this compound have extensively used this technique. For instance, in a copper(II) complex containing a protonated 2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazole cation, Hirshfeld analysis revealed that O···H/H···O contacts were the dominant intermolecular interactions, significantly contributing to the crystal packing. acs.org In the crystal structure of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, a close analogue, the analysis showed that N···H/H···N contacts accounted for 24.3% of the interactions, followed by S···H/H···S (21.1%) and H···H (17.7%) contacts. nih.gov
Table 2: Summary of Hirshfeld Surface Analysis Findings for 1,3,4-Thiadiazole Analogues
| Compound | Dominant Intermolecular Contacts (% of total surface) | Other Significant Contacts | Reference |
| Bis[2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazol-3-ium] copper(II) complex | O···H/H···O | - | acs.org |
| 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole | N···H/H···N (24.3%) | S···H/H···S (21.1%), H···H (17.7%), S···C/C···S (9.7%) | nih.gov |
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization and Intermolecular Forces
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to define atoms, chemical bonds, and the nature of atomic interactions. By locating bond critical points (BCPs) in the electron density, QTAIM can characterize the strength and nature (e.g., covalent, ionic, hydrogen bond) of both intramolecular and intermolecular interactions.
QTAIM has been applied to thiadiazole derivatives to understand the nature of the non-covalent interactions that stabilize their crystal structures. In a study of 3,6-disubstituted- acs.orgtandfonline.comnih.govtriazolo[3,4-b] acs.orgnih.govnih.govthiadiazole derivatives, QTAIM was used to delineate the nature and strength of various intermolecular forces present in different molecular arrangements (dimers) within the crystal. acs.org Another study on newly synthesized 1,3,4-thiadiazole compounds used QTAIM to investigate the charge density on nitrogen atoms and the delocalization index of the highly polar N-H covalent bond, correlating these theoretical parameters with experimental NMR data. scielo.br
Reduced Density Gradient (RDG) Analysis for Weak Interactions
Reduced Density Gradient (RDG) analysis is a computational method based on the electron density and its gradient. It is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG function is plotted against the electron density, and the resulting surfaces in real space are colored to distinguish between different types of interactions.
While specific studies employing RDG analysis on this compound were not found in the surveyed literature, this technique is a standard tool in computational chemistry for complementing Hirshfeld and QTAIM analyses. It provides a visually intuitive map of where weak interactions occur in a molecular system, which is invaluable for understanding crystal packing and ligand-receptor binding.
Non-Covalent Interaction (NCI) Analyses for Interaction Visualization
Similar to RDG, the Non-Covalent Interaction (NCI) index is another popular method for visualizing weak interactions in three-dimensional space. It generates surfaces that highlight regions of non-covalent interactions, making it easy to identify features like hydrogen bonds and dispersion forces that are crucial for molecular recognition and self-assembly.
NCI analysis is often used in conjunction with the other topological methods described above to provide a comprehensive picture of the intermolecular forces at play. Although no specific NCI analysis for this compound has been reported in the available literature, its application to related heterocyclic systems has proven effective in visualizing the complex network of interactions that dictate molecular conformation and crystal packing. The insights from Hirshfeld and QTAIM studies on its analogues confirm the presence of a rich variety of non-covalent interactions that could be further elucidated and visualized using NCI analysis. acs.orgnih.govscielo.br
Structure Activity Relationship Sar Studies of 1,3,4 Thiadiazole Derivatives
Impact of Substituent Variation at C-2 and C-5 Positions on Bioactivity Profiles
The biological activity of 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives is critically dependent on the nature of the functional groups at the C-2 and C-5 positions. A wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties, have been reported for this class of compounds. mdpi.commdpi.com
At the C-5 position, the presence of a small alkyl group, such as a methyl group, has been associated with notable biological effects. For instance, in a study of 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols, the compound with a methyl group at the C-5 position, namely 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, was identified as one of the most potent antifungal agents against various pathogenic fungi, while exhibiting low toxicity to human cells. nih.govnih.gov This suggests that a methyl substituent at this position can contribute favorably to the antifungal activity profile. Furthermore, in a different study, 1,3,4-thiadiazole derivatives with a methyl group at the C-5 position displayed high diuretic activity. mdpi.com
The substituent at the C-2 position also plays a pivotal role in determining the biological activity. The introduction of various alkylthio moieties at this position has been shown to alter the inhibitory activity of 1,3,4-thiadiazole derivatives. researchgate.net For example, in a series of 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazoles, the nature of the alkylthio side chain at the C-2 position was found to be a key determinant of their anti-Helicobacter pylori activity. researchgate.net This highlights the importance of the substituent at C-2 in modulating the biological response.
The following table summarizes the antifungal activity of a closely related compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, which shares the 5-methyl-1,3,4-thiadiazole core with the subject of this article.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans ATCC 90028 | 16 |
| Candida glabrata ATCC 90030 | 16 |
| Candida krusei ATCC 6258 | 32 |
| Aspergillus fumigatus ATCC 204305 | 64 |
Role of the Ethylsulfanyl Moiety in Modulating Biological Response
The ethylsulfanyl moiety at the C-2 position of the 1,3,4-thiadiazole ring is a key structural feature that significantly influences the compound's biological activity. The sulfur atom in the thioether linkage can participate in various interactions with biological targets, and the ethyl group contributes to the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
In studies of related 2-alkylthio-1,3,4-thiadiazole derivatives, the length and nature of the alkyl chain have been shown to be important for biological activity. For instance, in a series of 2-alkylthio-5-(5-nitroaryl)-1,3,4-thiadiazoles, variations in the alkylthio group at the C-2 position led to significant differences in their anti-Helicobacter pylori activity. researchgate.net While a direct comparison with an ethylsulfanyl group was not always available, the general trend indicates that the size and nature of the alkylthio substituent are crucial for potency.
The thioether group can also be a target for metabolic oxidation, potentially leading to the formation of sulfoxide and sulfone metabolites, which may have different biological activities and toxicological profiles compared to the parent compound.
Influence of Electronic and Steric Properties of Substituents on Potency and Selectivity
The potency and selectivity of 2,5-disubstituted 1,3,4-thiadiazole derivatives are governed by the electronic and steric properties of the substituents at the C-2 and C-5 positions. These properties, including lipophilicity, electron-withdrawing or electron-donating nature, and molecular size and shape, play a crucial role in the interaction of the compounds with their biological targets.
Electronic Effects: The electronic nature of the substituents can influence the reactivity of the thiadiazole ring and its ability to participate in interactions such as hydrogen bonding and pi-stacking with the target protein. The sulfur atom of the ethylsulfanyl group can act as a hydrogen bond acceptor, while the aromatic thiadiazole ring can engage in pi-pi interactions.
Steric Factors: The size and shape of the substituents at C-2 and C-5 can have a significant impact on how the molecule fits into the binding site of its biological target. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient interactions for high affinity. The relatively small size of the methyl group at C-5 and the flexible nature of the ethylsulfanyl group at C-2 in 2-Ethylsulfanyl-5-methyl-1,3,4-thiadiazole may allow for favorable interactions with a variety of biological targets.
The following table presents data on the anti-Helicobacter pylori activity of a series of 2-alkylthio-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoles, illustrating the effect of varying the alkylthio group at the C-2 position.
| Alkylthio Substituent at C-2 | Inhibition Zone (mm) at 25 µg/disk |
|---|---|
| Methylthio | 29.7 |
| Ethylthio | 32.7 |
| Propylthio | 33.0 |
| Isopropylthio | 27.3 |
Advanced Research on Biological Activities of 1,3,4 Thiadiazole Derivatives in Vitro and Preclinical Focus
Antimicrobial Spectrum and Underlying Mechanisms
Derivatives of 1,3,4-thiadiazole (B1197879) are recognized for their broad-spectrum antimicrobial properties, which include antibacterial, antifungal, and antitubercular activities. mdpi.comcbijournal.com The toxophoric –N–C–S moiety within the thiadiazole ring is considered a key contributor to its biological activity. nih.gov
Antibacterial Activity Against Gram-positive and Gram-negative Bacterial Strains
The 1,3,4-thiadiazole scaffold is a foundational component in the development of novel antibacterial agents. nih.gov Numerous derivatives have demonstrated significant inhibitory effects against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.comrsc.org
Substituted 1,3,4-thiadiazole derivatives have shown considerable in vitro activity against various bacterial strains. For instance, a study of newly synthesized derivatives reported that 79 compounds exhibited superior or high (90-100%) inhibition against ten Gram-negative and nine Gram-positive bacterial strains. mdpi.com The nature of the substituent on the thiadiazole nucleus plays a crucial role in determining the antimicrobial efficacy. nih.gov
One study synthesized a series of 1,3,4-thiadiazole derivatives and tested their antibacterial activity against strains such as Staphylococcus hominis, Staphylococcus epidermidis, Klebsiella pneumoniae, and alpha Streptococcus haemolyticus. rsc.org The results indicated that specific derivatives had an inhibitory effect on these bacteria. rsc.org For example, a derivative containing a free amino group adjacent to the 1,3,4-thiadiazole ring showed significant activity against the Gram-positive Bacillus polymyxa and the Gram-negative Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) value of 2.5 μg/mL. mdpi.com Another compound, a derivative of 5-(4-methoxyphenyl)-1,3,4-thiadiazole, was active against Staphylococcus epidermidis (MIC 31.25 µg/mL) and Micrococcus luteus (MIC 15.63 µg/mL). mdpi.com
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| Tetranorlabdane with 1,3,4-thiadiazole and free amino group | Bacillus polymyxa | 2.5 |
| Tetranorlabdane with 1,3,4-thiadiazole and free amino group | Pseudomonas aeruginosa | 2.5 |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 |
Helicobacter pylori is a significant human pathogen, and the rising antimicrobial resistance necessitates the development of new therapeutic agents. farmaciajournal.com Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds with potent anti-H. pylori activity. farmaciajournal.com
Research into novel hybrid molecules combining nitroaryl and 1,3,4-thiadiazole moieties has yielded compounds with significant inhibitory responses against metronidazole-resistant H. pylori isolates. nih.gov Specifically, 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives have been assessed, demonstrating that their activity is dependent on the substitutions at both the C-2 and C-5 positions of the thiadiazole ring. nih.gov
In one study, a series of these compounds were evaluated using a paper disk diffusion bioassay. Most of the compounds showed moderate to strong inhibition, particularly at a concentration of 25 μ g/disk . nih.gov The results indicated that compounds with a 1-methyl-5-nitroimidazolyl group at the C-5 position and an α-methylbenzylthio group at the C-2 position were among the most potent. nih.gov Another study found that 2-ethylsulfinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole was the most potent compound tested against clinical isolates of H. pylori. researchgate.net Furthermore, a 1,3,4-thiadiazole sulfonamide scaffold was identified as a potent inhibitor of the FabX enzyme in H. pylori, an essential component in its unsaturated fatty acid biosynthesis. nih.gov An optimized derivative from this class showed strong in vitro antibacterial activity with a MIC of 0.5-1 μg/mL. nih.gov
| Compound Class | Target | Key Findings |
|---|---|---|
| 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazoles | Metronidazole-resistant H. pylori | Moderate to strong inhibitory response at 25 μg/disk. nih.gov |
| 2-Ethylsulfinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | Clinical isolates of H. pylori | Identified as the most potent compound in its series. researchgate.net |
| 1,3,4-Thiadiazole sulfonamides | FabX enzyme of H. pylori | Optimized compound showed MIC of 0.5-1 μg/mL. nih.gov |
Antifungal Activity against Fungal Pathogens
The 1,3,4-thiadiazole scaffold is also a source of potent antifungal agents, with research demonstrating efficacy against a variety of fungal pathogens, including numerous Candida species. nih.govnih.gov The antifungal importance of thiadiazoles is partly due to their nature as bioisosteres of azole antifungals like imidazole and triazole. nih.gov The mechanism of action for some of these derivatives involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the 14-α-sterol demethylase enzyme. nih.gov
A study focusing on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, a compound with a methyl group at the 5-position similar to 2-Ethylsulfanyl-5-methyl-1,3,4-thiadiazole, identified it as one of the most active agents against pathogenic fungi with low toxicity to human cells. nih.gov In another study, a series of indole derivatives containing a 1,3,4-thiadiazole ring were synthesized and tested against 14 plant pathogenic fungi. One compound, Z2, showed exceptional activity against Botrytis cinerea, with an EC₅₀ value of 2.7 μg/mL, significantly more potent than the control drugs azoxystrobin (14.5 μg/mL) and fluopyram (10.1 μg/mL). acs.org
| Compound/Derivative | Fungal Pathogen | Activity (EC₅₀ or MIC₅₀ in µg/mL) |
|---|---|---|
| Indole derivative with 1,3,4-thiadiazole (Z2) | Botrytis cinerea | 2.7 |
| 1,3,4-Thiadiazole derivative (3k) | Candida albicans | 5 |
| 1,3,4-Thiadiazole derivative (3l) | Candida albicans | 10 |
Antitubercular Activity against Mycobacterium tuberculosis
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. cbijournal.com The 1,3,4-thiadiazole nucleus is a promising scaffold for the development of such drugs. cbijournal.comacs.org
Several studies have reported the synthesis and in vitro evaluation of 1,3,4-thiadiazole derivatives against M. tuberculosis H37Rv. In one such study, a series of 2-amino-5-R-1,3,4-thiadiazole derivatives were screened, with 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showing the highest inhibitory activity (69%) at a concentration of 6.25 μg/mL. tandfonline.com Another compound, 2-phenylamino-5-phenyl-1,3,4-thiadiazole, also demonstrated significant inhibition (65%). tandfonline.com Other research has identified hybrid molecules incorporating the 1,3,4-thiadiazole ring with moieties like benzimidazole, which exhibited inhibition rates between 53% and 95% at 6.25 μg/mL. tandfonline.com The dinitrobenzylsulfanyl substitution on the thiadiazole ring has also been noted as crucial for anti-mycobacterial activity, with some derivatives showing MIC values as low as 0.03 μM. nih.gov
| Compound/Derivative | Concentration | % Inhibition against M. tuberculosis H37Rv |
|---|---|---|
| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 6.25 µg/mL | 69% |
| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | 6.25 µg/mL | 65% |
| 2-(4-chlorophenylamino)-5-(4-aminophenyl)-1,3,4-thiadiazole | Not Specified | 57% |
Anticancer Potential and Molecular Mechanisms (In Vitro)
The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in the design of novel anticancer agents. mdpi.com Its structural similarity to pyrimidine allows some derivatives to interfere with DNA synthesis, thereby inhibiting the replication of tumor cells. mdpi.com These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including breast, lung, colon, and leukemia. bepls.com
The anticancer mechanisms of 1,3,4-thiadiazole derivatives are diverse. They have been shown to induce apoptosis (programmed cell death), interfere with key signaling pathways like PI3K/Akt and MAPK/ERK, and inhibit enzymes crucial for cancer progression. bepls.com For example, some derivatives act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.gov
A recently synthesized derivative, N-(5-methyl- nih.govmdpi.comingentaconnect.comthiadiazol-2-yl)-propionamide, demonstrated inhibitory action against tumor cells from liver (HepG2), leukemia (HL-60), and breast (MCF-7) cancer lines, with IC₅₀ values ranging from 9.4 to 97.6 μg/mL. dmed.org.ua The HepG2 human hepatocellular carcinoma cells were the most sensitive to this compound, showing an IC₅₀ of 9.4 μg/mL. dmed.org.ua Another study on 2,5-disubstituted 1,3,4-thiadiazoles found that 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole exerted the strongest anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values of 49.6 µM and 53.4 µM, respectively. mdpi.com In silico studies for this compound suggested a multitarget mechanism involving the activation of Caspase 3, Caspase 8, and BAX proteins. mdpi.com
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism |
|---|---|---|---|
| N-(5-methyl- nih.govmdpi.comingentaconnect.comthiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | Inhibition of cell growth |
| N-(5-methyl- nih.govmdpi.comingentaconnect.comthiadiazol-2-yl)-propionamide | HL-60 (Leukemia) | > 9.4 µg/mL | Inhibition of cell growth |
| N-(5-methyl- nih.govmdpi.comingentaconnect.comthiadiazol-2-yl)-propionamide | MCF-7 (Breast) | 97.6 µg/mL | Inhibition of cell growth |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM | Activation of Caspases 3 & 8, BAX proteins |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 µM | Activation of Caspases 3 & 8, BAX proteins |
Antiproliferative Activity against Various Human Cancer Cell Lines (e.g., MCF-7, A549, HepG2)
Despite a thorough review of published research, no specific studies detailing the antiproliferative activity of this compound against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), or HepG2 (liver cancer) were identified. While the broader class of 1,3,4-thiadiazole derivatives has been a subject of interest in anticancer research, with some analogues showing activity against these cell lines, data for the specific compound this compound is not available in the reviewed literature. dmed.org.uanih.govnih.govresearchgate.net For instance, a related compound, N-(5-methyl- dmed.org.uaarjonline.orgdntb.gov.uathiadiazol-2-yl)-propionamide, demonstrated inhibitory action against HepG2 and MCF-7 cells. dmed.org.ua However, direct evidence of antiproliferative effects for this compound remains to be published.
Modulation of Key Enzymatic Pathways (e.g., EGFR, HER-2, Carbonic Anhydrase, Kinases)
There is no available scientific literature detailing the modulation of key enzymatic pathways, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), carbonic anhydrase, or other kinases, by this compound. While various derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of these enzymes, including EGFR and carbonic anhydrase, specific data for this compound is absent from the current body of scientific publications. nih.govresearchgate.netnih.gov
Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2)
A search of the scientific literature did not yield any studies on the inhibitory effects of this compound on anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2). Research in this area has been conducted on related heterocyclic structures, for example, fused triazolothiadiazoles have been identified as Bcl-2 inhibitors. nih.gov However, no such activity has been reported for the specific compound this compound.
Central Nervous System (CNS) Related Pharmacological Activities
Anticonvulsant Properties and Proposed Mechanisms of Action
No published research was found that specifically investigates the anticonvulsant properties of this compound or proposes any mechanisms of action for this compound. The 1,3,4-thiadiazole nucleus is present in some compounds that have been studied for anticonvulsant effects, but there is no data available for the 2-ethylsulfanyl-5-methyl substituted derivative. arjonline.orgdntb.gov.ua
Anxiolytic and Antidepressant Effects
A comprehensive literature search did not reveal any studies concerning the anxiolytic or antidepressant effects of this compound. While some 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for such central nervous system activities, there is no information available for the specific compound . nih.govresearchgate.net
Anti-Inflammatory Effects and Associated Pathways
Derivatives of 1,3,4-thiadiazole have demonstrated notable anti-inflammatory properties in various preclinical models. These compounds are believed to exert their effects through the modulation of key inflammatory pathways. Research has shown that certain 1,3,4-thiadiazole derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.gov For instance, a series of 2,6-diaryl-imidazo[2,1-b] nih.govmdpi.commdpi.comthiadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing better efficacy than the standard drug diclofenac. nih.gov Molecular docking studies have further elucidated the potential of these compounds to selectively inhibit COX-2 over COX-1, which could translate to a more favorable gastrointestinal safety profile. nih.gov
Additionally, the anti-inflammatory actions of 1,3,4-thiadiazole derivatives have been linked to the suppression of other pro-inflammatory mediators. Studies on novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema in rats. nih.gov While the precise mechanisms for all derivatives are not fully understood, the collective evidence suggests that the 1,3,4-thiadiazole scaffold is a promising template for the development of novel anti-inflammatory agents.
| Derivative Class | Model | Key Findings | Reference |
| 2,6-diaryl-imidazo[2,1-b] nih.govmdpi.commdpi.comthiadiazoles | Carrageenan-induced rat paw edema | Better anti-inflammatory activity than diclofenac, potential for COX-2 selectivity. | nih.gov |
| 5-(1-adamantyl)-1,3,4-thiadiazole derivatives | Carrageenan-induced rat paw edema | Good dose-dependent anti-inflammatory activity. | nih.gov |
| 2, 4-Di substituted-5-Imino-1, 3, 4-Thiadiazole Derivatives | Carrageenan-induced paw edema | Promising anti-inflammatory activity compared to Diclofenac sodium. | researchgate.net |
Antioxidant Activity and Free Radical Scavenging Mechanisms
The 1,3,4-thiadiazole nucleus is a common feature in compounds exhibiting antioxidant properties. These derivatives are thought to scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydroxyl radical scavenging, and nitric oxide scavenging methods. nih.govresearchgate.net
For example, a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety, structurally related to thiadiazoles, demonstrated significant radical scavenging potential. nih.gov The mechanism of action is often attributed to the ability of the heterocyclic ring and its substituents to donate electrons or hydrogen atoms to neutralize free radicals. The presence of specific functional groups, such as thiol or amino moieties, can enhance the antioxidant activity of 1,3,4-thiadiazole derivatives. biointerfaceresearch.com
| Derivative Class | Assay | Key Findings | Reference |
| 2-amino-5-methylthiazol derivatives with 1,3,4-oxadiazole-2-thiol | DPPH, hydroxyl, nitric oxide, superoxide radical scavenging | Significant radical scavenging potential. | nih.gov |
| 2-(2,4-Dioxothiazolidin-5-ylidene)-Acetamides with 1,3,4-Thiadiazole | DPPH radical scavenging | High radical scavenging ability, comparable to ascorbic acid. | biointerfaceresearch.com |
| 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one | Not specified | Potent antioxidant activity. | nih.gov |
Other Investigated Biological Activities (e.g., Leishmanicidal, Anthelmintic, Antiviral, Anti-HIV)
The structural versatility of the 1,3,4-thiadiazole ring has led to the exploration of its derivatives for a wide range of other biological activities.
Leishmanicidal Activity: Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anti-leishmanial agents. For instance, a series of (5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl derivatives showed significant in vitro activity against the promastigote form of Leishmania major. nih.govnih.gov Another study on (1,3,4-thiadiazol-2-ylthio) acetamides derived from 5-nitrofuran also reported potent activity against both promastigotes and amastigotes of L. major. researchgate.net
Anthelmintic Activity: The 1,3,4-thiadiazole scaffold has been investigated for its anthelmintic properties. Research has shown that certain thiadiazole analogs exhibit strong binding to the AF-2 neuropeptide receptor of gastrointestinal nematodes, suggesting a potential mechanism for their anthelmintic action. nih.gov Thiazole derivatives, which are structurally related, have also demonstrated significant anthelmintic activity against earthworms in in vitro studies.
Antiviral Activity: The antiviral potential of 1,3,4-thiadiazole derivatives has been explored against various viruses. Studies have reported the synthesis of novel 1,3,4-thiadiazole derivatives with protective activity against the Tobacco Mosaic Virus (TMV). mdpi.comnih.govresearchgate.net
Anti-HIV Activity: The 1,3,4-thiadiazole nucleus has been incorporated into molecules designed as anti-HIV agents. A study on new chiral 1,3,4-thiadiazole-based bis-sulfonamides showed that some of these compounds were active in inhibiting HIV-1. nih.gov Other research on 2-amino-1,3,4-thiadiazole (B1665364) derivatives has also indicated promising anti-HIV-1 activity. nih.gov
| Biological Activity | Derivative Class | Key Findings | Reference |
| Leishmanicidal | (5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl derivatives | Significant in-vitro activity against Leishmania major promastigotes. | nih.govnih.gov |
| Anthelmintic | Thiazole derivatives | Potent activity against gastrointestinal nematodes. | nih.gov |
| Antiviral | 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives | Excellent protective activity against Tobacco Mosaic Virus (TMV). | mdpi.com |
| Anti-HIV | Chiral 1,3,4-thiadiazole-based bis-sulfonamides | Active in inhibiting HIV-1. | nih.gov |
Q & A
Q. What are the common synthetic routes for 2-ethylsulfanyl-5-methyl-1,3,4-thiadiazole derivatives, and how are their structures validated?
The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-R-amino-1,3,4-thiadiazole-2-thioles. For example, 2-amino-5-mercapto derivatives can be alkylated with ethylating agents to introduce the ethylsulfanyl group . Structural validation employs elemental analysis, NMR, NMR, and IR spectroscopy. Purity is confirmed via TLC, ensuring minimal side products .
Q. How do researchers assess the thermodynamic stability of this compound compared to its analogs?
Calorimetric techniques (e.g., rotating bomb combustion calorimetry) and computational methods (e.g., DFT) are used to determine standard molar enthalpies of formation. For instance, 2-amino-5-ethyl-1,3,4-thiadiazole exhibits higher stability than methyl-substituted analogs due to favorable steric and electronic effects .
Q. What spectroscopic methods are employed to characterize the fluorescence properties of thiadiazole derivatives?
Fluorescence excitation and emission spectra (240–550 nm range) identify conjugation effects. For example, derivatives with styryl groups show red-shifted emission peaks (~26 nm) compared to phenyl-substituted analogs, indicating enhanced π-conjugation .
Q. What experimental designs are used to evaluate thiadiazoles as corrosion inhibitors?
Electrochemical impedance spectroscopy (EIS) and Langmuir adsorption isotherm studies measure inhibition efficiency. For instance, 2-amino-5-ethylthio-1,3,4-thiadiazole (AETTD) achieves 95% inhibition on brass in seawater via chemisorption, validated by SEM/EDX and FTIR .
Advanced Research Questions
Q. How do computational methods (DFT vs. MP2) resolve discrepancies in predicting reaction mechanisms for thiadiazole synthesis?
DFT and MP2 calculations model activation barriers for reaction steps like tautomerization. While MP2 overestimates barriers by 5–10 kcal/mol compared to DFT, both agree on the most favorable pathway (e.g., deprotonation-tautomerism in 2-amino-5-methyl-1,3,4-thiadiazole formation) . Hybrid methods combining solvent effects (e.g., COSMO-RS) improve accuracy for solution-phase reactions .
Q. What molecular mechanisms underlie the anticancer activity of this compound derivatives?
In vitro studies on A549 lung carcinoma cells reveal ERK pathway inhibition and G1/S cell cycle arrest. Western blotting and flow cytometry quantify p-ERK downregulation and cyclin D1 suppression. Derivatives with fluorophenyl groups exhibit enhanced apoptosis via caspase-3 activation .
Q. How do substituents influence the electronic properties and bioactivity of thiadiazole derivatives?
Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enhancing interactions with biological targets like Bcl-2. DFT studies show a 0.3–0.5 eV reduction in HOMO-LUMO gaps for trifluoromethyl-substituted analogs, correlating with improved anticancer activity .
Q. What strategies address contradictions in adsorption behavior of thiadiazole corrosion inhibitors under varying pH conditions?
In acidic media, protonation of amino groups reduces adsorption efficiency, while neutral/alkaline conditions favor coordination via sulfur and nitrogen atoms. In situ Raman spectroscopy identifies pH-dependent adsorption modes (e.g., flat vs. vertical orientation) .
Q. How are dual fluorescence effects in thiadiazole derivatives exploited for material science applications?
Liposomal systems stabilize excited-state tautomers, enabling dual emission (e.g., 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole). Time-resolved fluorescence decay analysis distinguishes contributions from monomeric and aggregated states, guiding blue-light-emitting material design .
Methodological Considerations
3.1 Designing Multi-Step Synthesis Protocols
Optimize heterocyclization temperature (70–100°C) and alkylation reagent stoichiometry (1:1.2 molar ratio) to minimize byproducts. Use Schlenk techniques for air-sensitive intermediates .
3.2 Validating Computational Models
Compare calculated NMR chemical shifts (via GIAO-DFT) with experimental data (RMSD < 0.2 ppm) to refine basis sets (e.g., 6-311+G(2d2p)) .
3.3 Resolving Data Contradictions
Employ meta-analysis of activation barriers (DFT/MP2) and experimental kinetics (Arrhenius plots) to identify systematic errors in computational methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
